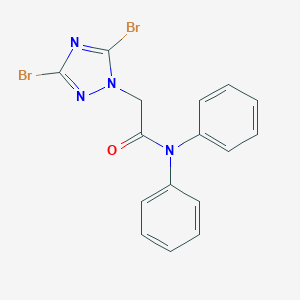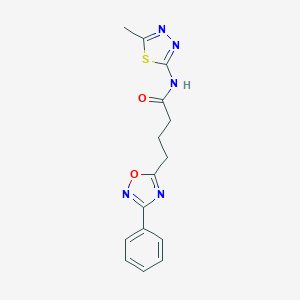
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It belongs to the class of quinazolinone derivatives and has been shown to possess a wide range of biological activities. In
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been shown to inhibit various enzymes and pathways involved in cancer cell proliferation and viral replication. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. Additionally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit inflammation and reduce oxidative stress. In addition, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce viral load and inhibit viral replication in infected cells.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and has been shown to possess a wide range of biological activities. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have low toxicity and is well tolerated in animals. However, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has some limitations for lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has not been tested extensively in humans and its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. First, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Second, more studies are needed to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in humans. Third, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be tested in combination with other drugs to enhance its anticancer and antiviral activities. Fourth, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be modified to improve its pharmacokinetic properties and increase its bioavailability. Finally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be tested in animal models of other diseases, such as Alzheimer's disease and Parkinson's disease, to determine its potential use in treating these diseases.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, or N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It possesses anticancer, anti-inflammatory, and antiviral activities and has been shown to inhibit various enzymes and pathways involved in cancer cell proliferation and viral replication. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments, but also has some limitations. Future studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and determine its safety and efficacy in humans.
合成方法
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be synthesized through a multi-step process starting from 2-amino-3-chloroacetophenone. The first step involves the reaction of 2-amino-3-chloroacetophenone with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 2-amino-4-oxoquinazoline to yield N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to obtain high yields and purity.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential use in treating various diseases. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in these cells. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been tested against various viruses, including influenza, herpes simplex, and HIV. It has been shown to inhibit viral replication and reduce viral load in infected cells.
属性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-13(18)6-4-8-14(11)20-16(22)9-21-10-19-15-7-3-2-5-12(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
InChI 键 |
OYJNGGITXZHOTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)


![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)

![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)

